REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH:8]C2C=CC3OC(=O)NC=3C=2)[C:5]([CH3:19])=[CH:4][N:3]=1.Cl.CS(C1C=C([NH2:31])C=CC=1)(=O)=O.C(O)(C(F)(F)F)=O>CC(O)C>[CH3:19][C:5]1[C:6]([NH2:8])=[N:7][C:2]([NH2:31])=[N:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
138.3 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC=1C=CC2=C(NC(O2)=O)C1)C
|
Name
|
|
Quantity
|
207.7 mg
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
116 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 85-90° C. for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was tightly closed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by RP-HPLC
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC(=NC1)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |